molecular formula C14H22N2O3 B2450041 tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate CAS No. 1251009-83-2

tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate

Cat. No.: B2450041
CAS No.: 1251009-83-2
M. Wt: 266.341
InChI Key: RMVXMYRZAQTVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate is a useful research compound. Its molecular formula is C14H22N2O3 and its molecular weight is 266.341. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(18)16-8-11(10-17)7-15-6-4-5-12(15)9-16/h4-6,11,17H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVXMYRZAQTVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CN2C=CC=C2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The compound’s action, efficacy, and stability may be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. The specific effects of these factors on the compound’s action are currently unknown.

Biological Activity

Tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate (CAS Number: 1251009-83-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C14H22N2O3
  • Molecular Weight : 266.336 g/mol
  • Structural Characteristics : The compound features a pyrrolo[1,2-a][1,4]diazepine core, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to affect the secretion of virulence factors in bacterial systems, indicating potential antimicrobial properties .
  • Receptor Modulation : The compound's structure allows it to interact with certain receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems. This could lead to applications in treating neurological disorders.
  • Cell Cycle Regulation : Research indicates that compounds with similar structures can modulate cell cycle progression and induce apoptosis in cancer cells. Further studies are required to confirm if this compound exhibits similar properties.

Antimicrobial Activity

A study highlighted the compound's ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. At concentrations around 50 μM, significant inhibition was observed, suggesting that it may serve as a lead compound for developing new antimicrobial agents .

Anticancer Potential

Research on structurally related compounds indicates that pyrrolo[1,2-a][1,4]diazepines have shown promise in anticancer activity by inducing apoptosis in various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated notable cytotoxic effects against several cancer types.

Case Study 1: Antimicrobial Efficacy

In a controlled environment, this compound was tested against Escherichia coli and Salmonella enterica. The results indicated a dose-dependent inhibition of bacterial growth at higher concentrations (≥50 μM), supporting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. While direct data on this specific compound is scarce, the findings suggest that similar structures could mitigate neuronal damage and promote survival under stress conditions.

Data Summary Table

PropertyValue
CAS Number1251009-83-2
Molecular FormulaC14H22N2O3
Molecular Weight266.336 g/mol
Antimicrobial ActivityInhibits T3SS at ≥50 μM
Anticancer ActivityInduces apoptosis (similar compounds)
Neuroprotective PotentialPromising (related structures)

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine-2(3H)-carboxylate exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that derivatives of pyrrolo[1,2-a][1,4]diazepines can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have demonstrated effectiveness against several cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival .
  • Anxiolytic Effects : Research into similar diazepine derivatives has revealed their potential as anxiolytic agents. The structural similarities suggest that this compound may also exhibit such properties, potentially offering new treatments for anxiety disorders .
  • Neuroprotective Properties : Compounds within this class have been investigated for neuroprotective effects in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group transformations. The synthesis pathway often includes the use of precursors that facilitate the formation of the pyrrole and diazepine rings .

Example Synthesis Pathway:

  • Starting Materials : Begin with appropriate amino acids or derivatives.
  • Cyclization Reaction : Employing reagents such as acid chlorides or isocyanates to promote ring closure.
  • Functionalization : Introducing the hydroxymethyl group through selective reduction or alkylation reactions.

Case Studies

Several studies have highlighted the applications of similar compounds:

  • A study published in Medicinal Chemistry demonstrated that pyrrolo[1,2-a][1,4]diazepines exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment .
  • Another investigation focused on the anxiolytic potential of related diazepines indicated significant reductions in anxiety-like behaviors in animal models when administered at specific dosages .

Chemical Reactions Analysis

Esterification and Transesterification Reactions

The hydroxymethyl (-CH₂OH) group undergoes esterification with carboxylic acids under standard conditions (DCC/DMAP catalysis) to form stable esters . For example:

Compound+RCOOHDCC, DMAPRCOOCH2-modified product\text{Compound} + \text{RCOOH} \xrightarrow{\text{DCC, DMAP}} \text{RCOOCH}_2\text{-modified product}

Transesterification with tert-butyl groups requires acidic conditions (e.g., HCl in dioxane), enabling replacement with other protecting groups .

Coupling Reactions

The diazepine nitrogen participates in peptide-like couplings using reagents such as HATU or EDC in aprotic solvents (DMF/CH₂Cl₂):

Reaction TypeReagents/ConditionsProduct Application
Amide FormationHATU, DIPEA, RT, 12hBioconjugates or drug derivatives
Ullmann CouplingCuI, 1,10-phenanthroline, 80°CAryl-functionalized analogs

This reactivity is critical for creating hybrid molecules in medicinal chemistry .

Halogenation at Reactive Sites

Electrophilic halogenation occurs at the pyrrole ring’s α-positions using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in acetonitrile :

Compound+NXSACN, RTX-substituted product (X = I, Br)\text{Compound} + \text{NXS} \xrightarrow{\text{ACN, RT}} \text{X-substituted product (X = I, Br)}

Steric hindrance from the tert-butyl group directs halogenation to less hindered positions .

Oxidation of Hydroxymethyl Group

The hydroxymethyl moiety oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄) or PCC in dichloromethane :

CH2OHPCCC(O)H-\text{CH}_2\text{OH} \xrightarrow{\text{PCC}} -\text{C(O)H}

This transformation modifies solubility and electronic properties for downstream reactions .

Ring-Opening and Cyclization

Under acidic conditions (HCl, TFA), the diazepine ring opens to form linear intermediates, which re-cyclize with nucleophiles like amines or thiols :

ProcessConditionsOutcome
Acidic Ring Opening2M HCl, 60°C, 4hLinear diamine intermediate
Thiol CyclizationEt₃N, DMF, RTThiazole-fused derivatives

Deprotection of tert-Butyl Group

The tert-butyl ester cleaves under strong acids (e.g., TFA) to yield the free carboxylic acid :

Boc-protected compoundTFAFree acid+isobutylene\text{Boc-protected compound} \xrightarrow{\text{TFA}} \text{Free acid} + \text{isobutylene}

This step is pivotal in prodrug activation strategies .

Nucleophilic Substitution

The hydroxymethyl group undergoes SN2 reactions with alkyl halides or sulfonates in the presence of bases (K₂CO₃) :

CH2OH+R-XBaseCH2O-R-\text{CH}_2\text{OH} + \text{R-X} \xrightarrow{\text{Base}} -\text{CH}_2\text{O-R}

Key Stability Considerations

  • Thermal Stability : Decomposes above 413°C (predicted) .

  • pH Sensitivity : Stable in neutral buffers but hydrolyzes in strong acids/bases .

  • Light Sensitivity : Requires storage in amber vials due to pyrrole ring photosensitivity .

This compound’s multifunctional design enables its use as a scaffold in synthesizing bioactive molecules, particularly in oncology and neurology . Experimental protocols should optimize steric and electronic factors to control regioselectivity .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 4-(hydroxymethyl)-4,5-dihydro-1H-pyrrolo[1,2-a][1,4]diazepine derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions using Grignard reagents or nucleophilic substitution. For example, tert-butyl-protected intermediates are reacted with hydroxymethylbenzotriazole derivatives in chloroform or THF under acidic catalysis (e.g., p-TsOH). After quenching with NaOH, the product is purified via silica gel chromatography (eluent: hexane/ethyl acetate gradients) . Key Steps :
  • Dissolve precursor in anhydrous THF at 0°C.
  • Add Grignard reagent (1.5 eq) dropwise.
  • Stir at RT overnight, quench with water, extract with ether.
  • Dry over Na₂SO₄, evaporate solvent, and purify via column chromatography.

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : 1H and 13C NMR are critical for verifying regiochemistry and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in 1H NMR, while the hydroxymethyl proton resonates at ~3.7 ppm. High-resolution mass spectrometry (HRMS) or elemental analysis further confirms molecular weight . Example NMR Data :
Proton GroupChemical Shift (δ, ppm)Multiplicity
tert-butyl1.4Singlet
CH₂OH3.7Multiplet

Q. What solvents and conditions are optimal for stabilizing the compound during synthesis?

  • Methodological Answer : Use anhydrous THF or CHCl₃ under inert atmosphere (N₂/Ar) to prevent hydrolysis. Molecular sieves (4Å) are added to scavenge water during condensation reactions. Post-reaction, avoid prolonged exposure to acidic/basic conditions to prevent Boc-group cleavage .

Advanced Research Questions

Q. How can reaction yields be optimized when substituting the benzotriazole moiety with diverse nucleophiles?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) is recommended. Vary parameters like temperature, solvent polarity, and nucleophile equivalents. For example, Grignard reagents (3a-f) achieve 63–81% yields in THF at 0°C→RT, while NaBH4 reduces benzotriazole to H at 64% yield in THF . Optimization Table :
NucleophileSolventTemp (°C)Yield (%)
RMgX (Grignard)THF0→2563–81
NaBH₄THF2564

Q. What computational strategies predict regioselectivity in dihydrodiazepine functionalization?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states to predict nucleophilic attack sites. ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions. For example, Fukui indices identify electrophilic centers on the diazepine ring .

Q. How do experimental NMR spectra compare with computational predictions for validating stereochemistry?

  • Methodological Answer : Compute 13C NMR shifts using software like Gaussian or ORCA, and compare with experimental data. Deviations >2 ppm suggest conformational flexibility or impurities. For rigid analogs, DFT-calculated shifts align within ±1 ppm of experimental values .

Q. What statistical methods resolve contradictions in reaction yield data across studies?

  • Methodological Answer : Apply ANOVA or multivariate regression to isolate critical variables (e.g., solvent purity, reagent stoichiometry). For example, discrepancies in Grignard reaction yields (63% vs. 81%) may arise from trace moisture or incomplete mixing, detectable via residual solvent analysis .

Q. How can AI-driven platforms accelerate the design of novel derivatives with enhanced stability?

  • Methodological Answer : Use COMSOL Multiphysics or AI models to simulate degradation pathways under thermal/oxidative stress. Train neural networks on existing stability data (e.g., TGA/DSC) to predict substituent effects. For instance, bulky tert-butyl groups improve thermal stability by steric hindrance .

Data Contradiction Analysis

Q. Why do different studies report varying yields for Grignard-mediated substitutions?

  • Methodological Answer : Contradictions arise from:
  • Stoichiometry : Excess Grignard reagent (≥1.5 eq) improves yields but risks side reactions.
  • Workup : Incomplete NaOH washing leaves Mg salts, reducing purity.
  • Purification : Gradient elution in chromatography resolves co-eluting byproducts .

Methodological Resources

  • Synthetic Protocols : Grignard reactions , benzotriazole substitution .
  • Computational Tools : ICReDD’s reaction path search , CC-DPS profiling .
  • Data Analysis : DoE for yield optimization , AI-driven stability modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.